5-Fluoro-8-iodo-2-methylquinoline
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Overview
Description
5-Fluoro-8-iodo-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and industry . The incorporation of fluorine and iodine atoms into the quinoline structure can enhance the biological activity and provide unique properties to the compound .
Preparation Methods
The synthesis of 5-Fluoro-8-iodo-2-methylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one, leading to the formation of the desired compound . The reaction conditions typically involve moderate temperatures and specific catalysts to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
5-Fluoro-8-iodo-2-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions to form different quinoline derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Fluoro-8-iodo-2-methylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-8-iodo-2-methylquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and iodine atoms enhances its ability to inhibit various enzymes and disrupt biological processes . For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Comparison with Similar Compounds
5-Fluoro-8-iodo-2-methylquinoline can be compared with other similar compounds, such as:
5-Fluoroquinoline: Similar in structure but lacks the iodine atom, which may result in different biological activities and properties.
8-Iodoquinoline: Similar in structure but lacks the fluorine atom, affecting its reactivity and biological activity.
2-Methylquinoline: Lacks both fluorine and iodine atoms, resulting in significantly different properties and applications.
The uniqueness of this compound lies in the combined presence of fluorine and iodine atoms, which enhances its biological activity and provides unique properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H7FIN |
---|---|
Molecular Weight |
287.07 g/mol |
IUPAC Name |
5-fluoro-8-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,1H3 |
InChI Key |
GWZDYDWIENNPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)F)I |
Origin of Product |
United States |
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